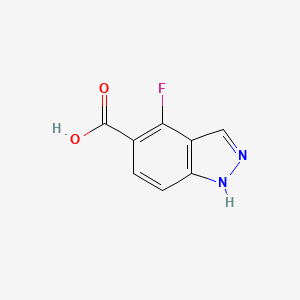

4-Fluoro-1H-indazole-5-carboxylic acid

CAS No.: 1041481-59-7

Cat. No.: VC2275310

Molecular Formula: C8H5FN2O2

Molecular Weight: 180.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1041481-59-7 |

|---|---|

| Molecular Formula | C8H5FN2O2 |

| Molecular Weight | 180.14 g/mol |

| IUPAC Name | 4-fluoro-1H-indazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) |

| Standard InChI Key | CLNSDURQQKBHKP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=NN2)C(=C1C(=O)O)F |

| Canonical SMILES | C1=CC2=C(C=NN2)C(=C1C(=O)O)F |

Introduction

Chemical Identity and Structural Characteristics

4-Fluoro-1H-indazole-5-carboxylic acid is a fluorinated indazole derivative characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with specific functional group substitutions. The compound contains a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole ring system.

Basic Identification Parameters

The compound is formally identified by the following parameters:

| Parameter | Value |

|---|---|

| Chemical Name | 4-Fluoro-1H-indazole-5-carboxylic acid |

| CAS Number | 1041481-59-7 |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| Appearance | Solid, pale-yellow to yellow-brown |

| Storage Conditions | 2-7°C (Refrigerated) |

The structure features an indazole core with strategic functional group placement that influences its chemical behavior and potential applications .

Physicochemical Properties

Understanding the physicochemical properties of 4-Fluoro-1H-indazole-5-carboxylic acid is essential for predicting its behavior in various chemical and biological systems:

| Property | Value | Significance |

|---|---|---|

| LogP | 0.90 | Indicates moderate lipophilicity, affecting membrane permeability |

| pKa | 2.979 | Reflects acidic character of the carboxylic acid moiety |

| Physical State | Solid at room temperature | Relevant for handling and formulation |

| Color | Pale-yellow to yellow-brown | Characteristic for identification |

| Hazard Classification | Corrosive | Important for safe handling protocols |

These properties provide critical insights into the compound's solubility, acid-base behavior, and potential interactions with biological systems .

Synthesis Methodologies

The synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid involves specialized procedures that typically begin with appropriately substituted precursors. Several synthetic routes have been documented, with the most prominent approach involving the hydrolysis of corresponding nitrile compounds.

Standard Synthetic Procedure

A well-established synthesis method starts with 4-fluoro-1H-indazole-5-carbonitrile as the key precursor:

-

To 1.65 g of 4-fluoro-1H-indazole-5-carbonitrile, 8 mL of glacial acetic acid, 8 mL of water, and 16 mL of concentrated sulfuric acid are added.

-

The mixture is stirred at 110°C for 4 hours.

-

After cooling, 150 mL of ice water is added to precipitate the carboxylic acid.

-

The precipitate is collected by filtration.

-

The carboxylic acid can be further processed to form derivatives such as methyl esters .

This method achieves the acid-catalyzed hydrolysis of the nitrile group to form the carboxylic acid functionality under controlled conditions. The reaction proceeds through the nucleophilic attack of water on the carbon atom of the nitrile group, facilitated by acid activation.

Derivative Formation

The synthesis of the methyl ester derivative involves additional steps:

-

Under ice cooling, a solution of the carboxylic acid in N,N-dimethylformamide (12 mL) and tetrahydrofuran (40 mL) is prepared.

-

A solution containing excess diazomethane in diethyl ether is added.

-

The mixture is stirred at low temperature for 45 minutes.

-

After solvent removal under reduced pressure, the residue is dissolved in 100 mL of ethyl acetate.

-

The solution is washed with saturated aqueous sodium hydrogen carbonate, water, and saturated brine.

-

After drying over anhydrous magnesium sulfate, the solvent is evaporated to yield the methyl ester as bright yellow crystals .

This esterification procedure provides a useful way to modify the carboxylic acid functionality, potentially altering the compound's pharmacokinetic properties and reactivity.

Analytical Characterization

Analytical characterization of 4-Fluoro-1H-indazole-5-carboxylic acid and its derivatives is crucial for confirming structural identity and purity. Various spectroscopic techniques provide complementary information about the compound's structure.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy offers detailed structural confirmation of the compound. For the methyl ester derivative, the following proton NMR data has been reported:

¹H-NMR (400 MHz, DMSO-D₆): δ 3.87 (3H, s), 7.45 (1H, d, J = 8.8 Hz), 7.82 (1H, dd, J = 6.8, 8.8 Hz), 8.36 (1H, s), 13.70 (1H, s) .

This spectral data reveals:

-

The methyl group of the ester appears as a singlet at δ 3.87

-

The aromatic protons show characteristic coupling patterns

-

The indazole N-H proton appears as a singlet at δ 13.70, indicating its acidic nature

The chemical shift values and coupling patterns are consistent with the expected structure of the molecule, confirming the positions of the fluorine and carboxylic acid (or methyl ester) groups.

Structural Relationships and Related Compounds

4-Fluoro-1H-indazole-5-carboxylic acid belongs to a broader family of heterocyclic compounds with diverse applications. Understanding its relationships to similar compounds provides context for its potential uses.

Parent and Related Structures

The compound is derived from the parent indazole structure, which consists of a benzene ring fused to a pyrazole ring. Several related compounds have been documented:

-

4-Fluoro-1H-indazole (CAS: 341-23-1) - The non-carboxylated parent structure

-

5-Fluoro-1H-indazole-4-carboxylic acid (CAS: 848678-61-5) - An isomeric compound with switched positions of the fluorine and carboxylic acid groups

-

Methyl 4-fluoro-1H-indazole-5-carboxylate (CAS: 473416-82-9) - The methyl ester derivative

These structural variations can exhibit different chemical properties and biological activities, providing a palette of related compounds for various applications.

Structure-Property Relationships

The positioning of the fluorine atom at the 4-position and the carboxylic acid group at the 5-position creates specific electronic and steric effects that influence the compound's properties:

-

The fluorine substituent introduces electron-withdrawing effects, influencing the electron density distribution across the aromatic system.

-

The fluorine atom can participate in hydrogen bonding and halogen bonding interactions.

-

The carboxylic acid group provides a site for further derivatization and can engage in hydrogen bonding and salt formation.

-

The indazole N-H functionality may serve as a hydrogen bond donor in biological systems .

These structural features collectively determine the compound's reactivity patterns, binding affinities, and potential biological activities.

Applications and Research Significance

Although specific applications for 4-Fluoro-1H-indazole-5-carboxylic acid are still emerging, the broader class of fluorinated indazole compounds has demonstrated significant utility across multiple fields.

Pharmaceutical Applications

Fluorinated indazole derivatives have shown promise in pharmaceutical research:

-

Preliminary investigations suggest potential anti-inflammatory effects for compounds in this class.

-

Related indazole structures have been explored as enzyme inhibitors in various therapeutic contexts.

-

The fluorine substituent often enhances metabolic stability and membrane permeability of drug candidates.

The strategic positioning of the fluorine atom and carboxylic acid group potentially creates specific binding interactions with biological targets, making this compound of interest for drug discovery programs.

Materials Science Applications

Beyond pharmaceutical applications, fluorinated indazoles have demonstrated utility in materials science:

-

Indazole derivatives serve as building blocks for semiconducting molecules and polymers used in OLEDs and organic photovoltaics (OPVs).

-

The fluorine substituent can tune the energy gap of the molecule/complex, influencing electronic properties.

-

These compounds can participate in intermolecular interactions including π-π stacking and hydrogen/halogen bonding, important for creating ordered structures in materials.

-

The pyrazole moiety in indazoles can coordinate to metal centers (such as Ir, Ln, and Eu) to form triplet photosensitizers with efficient ligand-to-metal energy transfer processes .

The combination of these properties makes 4-Fluoro-1H-indazole-5-carboxylic acid and related compounds valuable components in the design of functional materials.

Chemical Reactivity Patterns

The reactivity of 4-Fluoro-1H-indazole-5-carboxylic acid is dictated by its functional groups and heterocyclic structure, presenting opportunities for various chemical transformations.

Functionalization Opportunities

The compound offers multiple sites for chemical modifications:

-

The carboxylic acid group can undergo standard transformations including:

-

Esterification (as demonstrated in the methyl ester synthesis)

-

Amide formation

-

Reduction to alcohols

-

Decarboxylation under appropriate conditions

-

-

The fluorine substituent provides a site for nucleophilic aromatic substitution reactions, particularly given its activation by the electron-deficient nature of the indazole ring.

-

The indazole N-H position can be functionalized through N-alkylation or N-acylation reactions .

These transformation possibilities create a versatile chemical platform for generating derivatives with modified properties.

Coordination Chemistry

The nitrogen atoms in the indazole ring system offer coordination sites for metals:

-

Indazole derivatives can function as ligands in metal complexes.

-

The coordination can occur through the pyrazole nitrogen atoms.

-

Metal complexes of indazole derivatives have been explored for applications in photophysics and catalysis .

This coordination chemistry expands the potential applications of 4-Fluoro-1H-indazole-5-carboxylic acid beyond traditional organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume